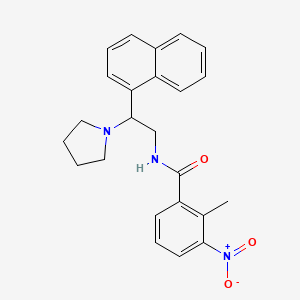
2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a naphthalene moiety, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration of 2-methylbenzamide: The starting material, 2-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated product is then subjected to alkylation with 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. This step introduces the naphthalene and pyrrolidine substituents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include continuous flow reactors for nitration and alkylation steps, as well as automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or further nitrated products.
科学的研究の応用
Chemistry
In organic synthesis, 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound may be investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the naphthalene moiety can contribute to its bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound might be explored as potential drug candidates. The pyrrolidine ring is a common motif in many pharmaceuticals, and modifications to this structure could yield compounds with therapeutic benefits.
Industry
In materials science, this compound could be used in the development of organic electronic materials or as a precursor for dyes and pigments due to its aromatic structure.
作用機序
The mechanism by which 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit essential enzymes. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.
類似化合物との比較
Similar Compounds
2-methyl-N-(2-(naphthalen-1-yl)ethyl)-3-nitrobenzamide: Lacks the pyrrolidine ring.
2-methyl-N-(2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide: Lacks the naphthalene moiety.
N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide: Lacks the methyl group.
Uniqueness
The presence of both the naphthalene moiety and the pyrrolidine ring in 2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide makes it unique compared to its analogs. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-19(11-7-13-22(17)27(29)30)24(28)25-16-23(26-14-4-5-15-26)21-12-6-9-18-8-2-3-10-20(18)21/h2-3,6-13,23H,4-5,14-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJEXJMEGPRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
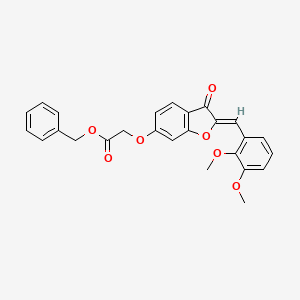
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)
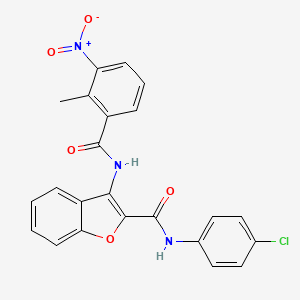
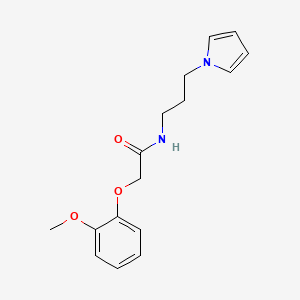
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)
![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)
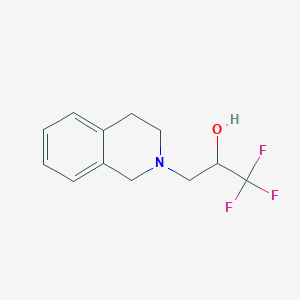
![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)
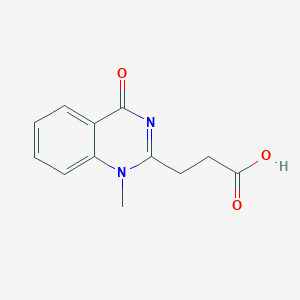
![2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2521460.png)
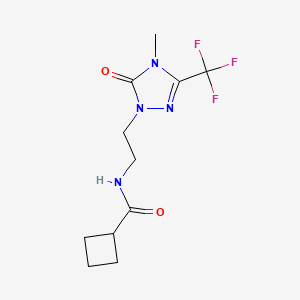
![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)
